1,4-二氢喹唑啉-2-胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

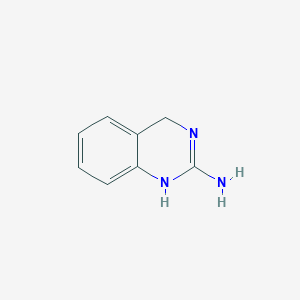

1,4-Dihydroquinazolin-2-amine is an organic compound that belongs to the family of Quinazolines. It has a fused bicyclic ring and has a secondary amine group in the structure. The CAS Number of this compound is 75191-78-5 . It has a molecular weight of 147.18 .

Synthesis Analysis

The synthesis of quinazoline and quinazolinone derivatives has been outlined in various methods . The first quinazoline derivative was synthesized in 1869 by the reaction of cyanogens with anthranilic acid . An efficient one-pot synthesis of various 2,3-dihydroquinazolin-4(1H)-one derivatives was accomplished using Cu(OTf)2-catalyzed multi-component reactions between isatoic anhydride, ketones, and amines .Molecular Structure Analysis

Quinazoline is a heterocyclic compound of two fused six-membered simple aromatic rings—benzene and pyrimidine ring . Its oxo-derivative (quinazolinone) is classified into three types according to the position and number of carbonyl group: 2 (1H)quinazolinones, 4 (3H)quinazolinones, and 2,4 (1H,3H)quinazolinedione .Chemical Reactions Analysis

Quinazoline is a compound made up of two fused six-membered simple aromatic rings—benzene and pyrimidine ring . The properties of the pyrimidine ring were affected by the presence of fused benzene ring . The two nitrogen atoms are not equivalent, and the marked polarization of the 3,4-double bond is reflected in the reactions of quinazoline .科学研究应用

Antitumor Activity

1,4-Dihydroquinazolin-2-amine derivatives have shown promise as antitumor agents. Researchers have explored their cytotoxic effects on cancer cells, particularly in inhibiting tumor growth and inducing apoptosis. These compounds may serve as leads for developing novel anticancer drugs .

Antioxidant Properties

The compound’s structure suggests potential antioxidant activity. Antioxidants play a crucial role in neutralizing free radicals and protecting cells from oxidative damage. Investigating the antioxidant capacity of 1,4-Dihydroquinazolin-2-amine derivatives could lead to applications in health supplements or functional foods .

Antibacterial and Antifungal Agents

Researchers have examined the antimicrobial properties of these derivatives. Their ability to inhibit bacterial and fungal growth makes them interesting candidates for developing new antibiotics or antifungal drugs. Further studies are needed to optimize their efficacy and safety .

Anticonvulsant Effects

Certain 1,4-Dihydroquinazolin-2-amine derivatives exhibit anticonvulsant activity. These compounds may modulate neuronal excitability and hold potential for treating epilepsy and related disorders. Mechanistic studies are ongoing to understand their precise mode of action .

Antihypertensive Applications

Quinazolinone derivatives, including 1,4-Dihydroquinazolin-2-amine, have been investigated as potential antihypertensive agents. Their effects on blood pressure regulation and vascular function are of interest. Developing compounds with improved selectivity and reduced side effects remains a focus .

5-Hydroxytryptamine (5-HT) Receptor Ligands

The compound’s structural resemblance to serotonin (5-HT) suggests a potential role as a 5-HT receptor ligand. These receptors play essential roles in neurotransmission, mood regulation, and other physiological processes. Investigating the interaction of 1,4-Dihydroquinazolin-2-amine with 5-HT receptors could lead to therapeutic applications .

作用机制

The possible mechanism of the anti-inflammatory action of the test compounds may be due to reduction in pro-inflammatory mediators like prostaglandins .

The 1HNMR spectrum of the main quinazoline represents multiple signals in the aromatic region δ 7–8 and two singlet signals for the two CH=N protons at δ 9–9.5 ppm .

安全和危害

属性

IUPAC Name |

1,4-dihydroquinazolin-2-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9N3/c9-8-10-5-6-3-1-2-4-7(6)11-8/h1-4H,5H2,(H3,9,10,11) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQRRWNLARRRPRY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=CC=CC=C2NC(=N1)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

147.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,4-Dihydroquinazolin-2-amine | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)furan-2-carboxamide](/img/structure/B2648480.png)

![(11Z)-11-[3-(Dimethylamino)propylidene]-6H-benzo[c][1]benzoxepine-2-carbaldehyde;hydrochloride](/img/structure/B2648487.png)

![2-(Benzylthio)-1-(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)ethanone](/img/structure/B2648489.png)

![1-[1-(4-fluorophenyl)-5-methyl-1H-pyrazol-4-yl]ethan-1-amine](/img/structure/B2648494.png)

![N-(4-imidazo[2,1-b][1,3]thiazol-6-ylphenyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide](/img/structure/B2648497.png)

![2-Isobutylsulfanyl-5,6,7-trimethyl-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2648501.png)

![2-(3-((4-Chlorophenyl)sulfonyl)propanamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2648502.png)